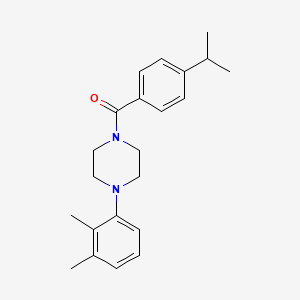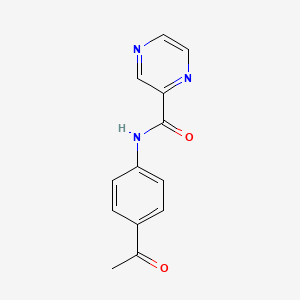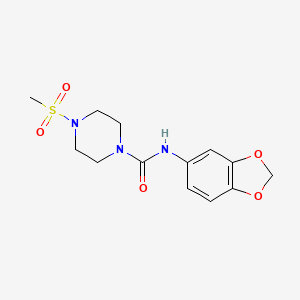
1-(2,3-dimethylphenyl)-4-(4-isopropylbenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethylphenyl)-4-(4-isopropylbenzoyl)piperazine, commonly known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPI is a piperazine derivative that has been synthesized using various methods, and it has been found to exhibit unique biochemical and physiological effects.
作用機序
DPI's mechanism of action involves its ability to inhibit the reuptake of dopamine by binding to the dopamine transporter. This leads to an increase in the extracellular concentration of dopamine, which results in enhanced dopaminergic neurotransmission. This mechanism of action has been found to be similar to that of other dopamine reuptake inhibitors such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
DPI has been found to exhibit various biochemical and physiological effects, including enhanced dopamine release, increased locomotor activity, and improved cognitive function. These effects make DPI a potential candidate for the treatment of various neurological disorders, as mentioned earlier.
実験室実験の利点と制限
One of the advantages of using DPI in lab experiments is its high potency and selectivity towards the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using DPI is its potential toxicity, which requires careful handling and monitoring during experiments.
将来の方向性
There are several future directions for the research on DPI, including the development of new analogs with improved potency and selectivity towards the dopamine transporter, the investigation of its potential applications in other fields such as oncology and infectious diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and efficacy of DPI in preclinical and clinical trials before its potential therapeutic applications can be realized.
Conclusion:
In conclusion, 1-(2,3-dimethylphenyl)-4-(4-isopropylbenzoyl)piperazine, or DPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPI's unique biochemical and physiological effects make it a potential candidate for the treatment of various neurological disorders, and its mechanism of action involves its ability to inhibit the reuptake of dopamine by binding to the dopamine transporter. Further research is needed to fully understand the potential applications of DPI and its mechanism of action at the molecular level.
合成法
DPI can be synthesized using various methods, including the reaction between 1-(2,3-dimethylphenyl)piperazine and 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction between 1-(2,3-dimethylphenyl)piperazine and 4-isopropylbenzoyl isocyanate in the presence of a base such as potassium carbonate.
科学的研究の応用
DPI has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DPI has been found to act as a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-propan-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-16(2)19-8-10-20(11-9-19)22(25)24-14-12-23(13-15-24)21-7-5-6-17(3)18(21)4/h5-11,16H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCACQHJEESSEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5864236.png)
![methyl 2-{[(3-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5864244.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5864249.png)
![6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864252.png)


![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5864279.png)
![N-[(diethylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5864283.png)
![2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B5864285.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5864291.png)

![N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)

